molecular formula C10H9ClOS B3051016 7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one CAS No. 30484-10-7

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one

Cat. No.: B3051016
CAS No.: 30484-10-7
M. Wt: 212.7 g/mol
InChI Key: IFQZQOUBWXDUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1-benzothiepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQZQOUBWXDUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506462
Record name 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30484-10-7
Record name 7-Chloro-3,4-dihydro-1-benzothiepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one
Reactant of Route 2
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one
Reactant of Route 3
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-Chloro-2,3,4,5-tetrahydro-1-benzothiepin-5-one

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